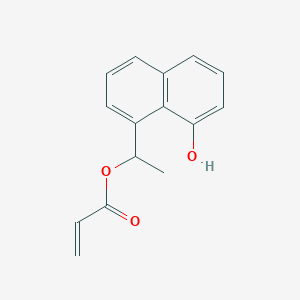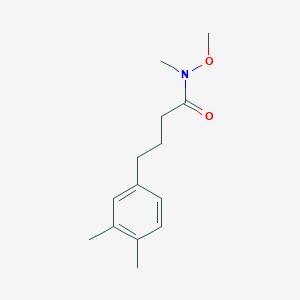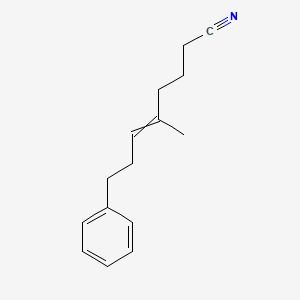![molecular formula C23H14N2 B14207795 2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-71-0](/img/structure/B14207795.png)
2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with a complex structure that includes multiple aromatic rings and ethynyl groups
Métodos De Preparación
The synthesis of 2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl groups to form alkanes.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. .
Aplicaciones Científicas De Investigación
2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of anti-cancer drugs.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors
Mecanismo De Acción
The mechanism by which 2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups and aromatic rings allow it to form π-π interactions and hydrogen bonds with target molecules, influencing their activity and function. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar compounds to 2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile include other aryl ethynyl derivatives and benzonitrile derivatives. Compared to these compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include:
- 4-[(4-Aminophenyl)ethynyl]benzonitrile
- 2-[(4-Aminophenyl)ethynyl]phenylacetylene
- 4-[(4-Aminophenyl)ethynyl]phenylacetylene .
Propiedades
Número CAS |
823227-71-0 |
|---|---|
Fórmula molecular |
C23H14N2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(4-aminophenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C23H14N2/c24-17-22-8-4-3-7-21(22)14-13-20-6-2-1-5-19(20)12-9-18-10-15-23(25)16-11-18/h1-8,10-11,15-16H,25H2 |
Clave InChI |
LNQVWBNVMQPICY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)N)C#CC3=CC=CC=C3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1-benzothiophene](/img/structure/B14207739.png)


![2-Naphthalenecarboximidamide, 7-[(2R)-1-(ethylsulfonyl)-2,3-dihydro-5-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-1H-indol-2-yl]-](/img/structure/B14207766.png)
![Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207770.png)

![2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide](/img/structure/B14207780.png)
![1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14207784.png)

![N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine](/img/structure/B14207794.png)
![4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine](/img/structure/B14207797.png)
